

# A Comparative Toxicological Assessment: Perfluoroheptanesulfonic Acid (PFHpS) versus Perfluorooctanesulfonic Acid (PFOS)

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## Compound of Interest

Compound Name: Perfluoroheptanesulfonic acid

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A detailed guide for researchers and drug development professionals on the relative toxicities of **Perfluoroheptanesulfonic acid** (PFHpS) and the legacy per- and poly-fluoroalkyl substance (PFAS), Perfluorooctanesulfonic acid (PFOS).

This guide provides a comprehensive comparison of the toxicological profiles of PFHpS and PFOS, drawing upon available experimental data. The information is intended to assist researchers in understanding the potential hazards associated with these compounds and to inform risk assessment and the development of safer alternatives.

## Executive Summary

Perfluorooctanesulfonic acid (PFOS), a long-chain PFAS, has been largely phased out of production due to its persistence, bioaccumulation, and toxicity. Its replacement with other PFAS, such as the shorter-chain **Perfluoroheptanesulfonic acid** (PFHpS), necessitates a thorough evaluation of their comparative toxicities. This guide summarizes key findings from in vivo and in vitro studies, highlighting differences and similarities in their effects on various organ systems and at the molecular level.

Available data, primarily from a comparative murine dermal toxicity study, suggest that both PFHpS and PFOS can induce systemic and immunotoxicity. Both compounds have been shown to affect the liver, spleen, and thymus, and alter serum chemistry. However, the magnitude of these effects and the underlying molecular mechanisms may differ. Information

on a broad range of toxicological endpoints for PFHpS remains less comprehensive than for the extensively studied PFOS.

## Data Presentation: Quantitative Toxicity Comparison

The following tables summarize available quantitative data from experimental studies to facilitate a direct comparison of the toxicity of PFHpS and PFOS. It is important to note that data for PFHpS are less abundant than for PFOS, limiting a comprehensive comparison across all toxicological endpoints.

Table 1: Systemic and Organ-Specific Toxicity in a 28-Day Murine Dermal Study

Parameter	Perfluoroheptanesulfonic acid (PFHpS)	Perfluorooctanesulfonic acid (PFOS)	Reference
Dose	0.3125%, 0.625%, 1.25% (w/v) in acetone	0.5% (w/v) in acetone	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Relative Liver Weight	Significant, dose-dependent increase (up to 148% at 1.25%)	Significant increase	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Relative Spleen Weight	Significant decrease at 1.25%	No significant change	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Relative Thymus Weight	Significant decrease at 1.25%	No significant change	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

Table 2: Serum Chemistry Alterations in a 28-Day Murine Dermal Study

Parameter	Perfluoroheptanesulfonic acid (PFHpS)	Perfluorooctanesulfonic acid (PFOS)	Reference
Cholesterol	Significant increase	Significant decrease	<a href="#">[1]</a>
Alanine Aminotransferase (ALT)	Significant, dose-dependent increase	Significant increase	<a href="#">[1]</a>
Alkaline Phosphatase (ALKP)	Significant, dose-dependent increase	Significant increase	<a href="#">[1]</a>

Table 3: Comparative Developmental Toxicity in Zebrafish (Danio rerio)

Endpoint	Perfluoroheptanesulfonic acid (PFHpS)	Perfluorooctanesulfonic acid (PFOS)	Reference
Shared Toxicity Phenotype	Abnormal ventroflexion of the tail, failed swim bladder inflation, hyperactivity	Abnormal ventroflexion of the tail, failed swim bladder inflation, hyperactivity	<a href="#">[5]</a> <a href="#">[6]</a>

Table 4: General Toxicity Values for PFOS (Oral Exposure)

Value	Species	Endpoint	Value (mg/kg/day)	Reference
NOAEL	Rat	Developmental Toxicity (reduced body weight in offspring)	0.1	<a href="#">[7]</a>
LOAEL	Not specified	Not specified	Not specified	

Note: Comprehensive oral LD50, NOAEL, and LOAEL data for PFHpS are not readily available in the reviewed literature.

## Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for understanding the data generated.

### Murine Dermal Toxicity Study

A comparative study on the systemic and immunotoxicity of dermally applied PFHpS and PFOS was conducted using a murine model.<sup>[1][2][3][4]</sup>

- Animal Model: Female B6C3F1 mice.
- Test Substances and Administration: **Perfluoroheptanesulfonic acid** (PFHpS) and Perfluorooctanesulfonic acid (PFOS) were dissolved in acetone. The solutions were applied topically to the dorsal skin of the mice daily for 28 days.
- Dose Groups:
  - PFHpS: 0.3125%, 0.625%, and 1.25% (w/v)
  - PFOS: 0.5% (w/v)
  - Control: Acetone vehicle
- Endpoints Evaluated:
  - Organ Weights: At necropsy, the liver, spleen, and thymus were excised and weighed. Relative organ weights were calculated as a percentage of the final body weight.
  - Serum Chemistry: Blood was collected for the analysis of various clinical chemistry parameters, including cholesterol, alanine aminotransferase (ALT), and alkaline phosphatase (ALKP).
  - Histopathology: Liver, spleen, and skin tissues were collected, fixed in formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination.

- Immunotoxicity: Assessed through the T-cell dependent antibody response to sheep red blood cells.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Gene Expression: Analysis of genes involved in fatty acid metabolism, necrosis, and inflammation in the liver, skin, and spleen was performed.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Zebrafish Developmental Toxicity Assay

The developmental toxicity of PFHpS and PFOS was evaluated using the zebrafish (Danio rerio) model.[\[5\]](#)[\[6\]](#)

- Animal Model: Zebrafish embryos.
- Test Substances and Exposure: Embryos were exposed to various concentrations of PFHpS and PFOS in the culture medium from early development.
- Endpoints Evaluated:
  - Morphological Abnormalities: Embryos and larvae were examined for developmental defects, such as body axis malformations (ventroflexion of the tail) and failure of swim bladder inflation.
  - Behavioral Analysis: Larval activity was monitored to assess for hyperactivity.

## Signaling Pathways and Mechanisms of Toxicity

The molecular mechanisms underlying the toxicity of PFHpS and PFOS are complex and involve the modulation of several key signaling pathways. While more is known about PFOS, emerging research is beginning to shed light on the pathways affected by PFHpS.

## Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ) Activation

Both PFOS and, to a lesser extent, other perfluoroalkyl acids are known activators of PPAR $\alpha$ , a nuclear receptor that plays a critical role in lipid metabolism, particularly in the liver.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Activation of PPAR $\alpha$  can lead to peroxisome proliferation and subsequent hepatotoxicity.

Some studies suggest that PFAAs with longer carbon chains are more potent activators of PPAR $\alpha$ .<sup>[9]</sup><sup>[11]</sup>

*PPAR $\alpha$  Activation Pathway by PFHpS and PFOS.*

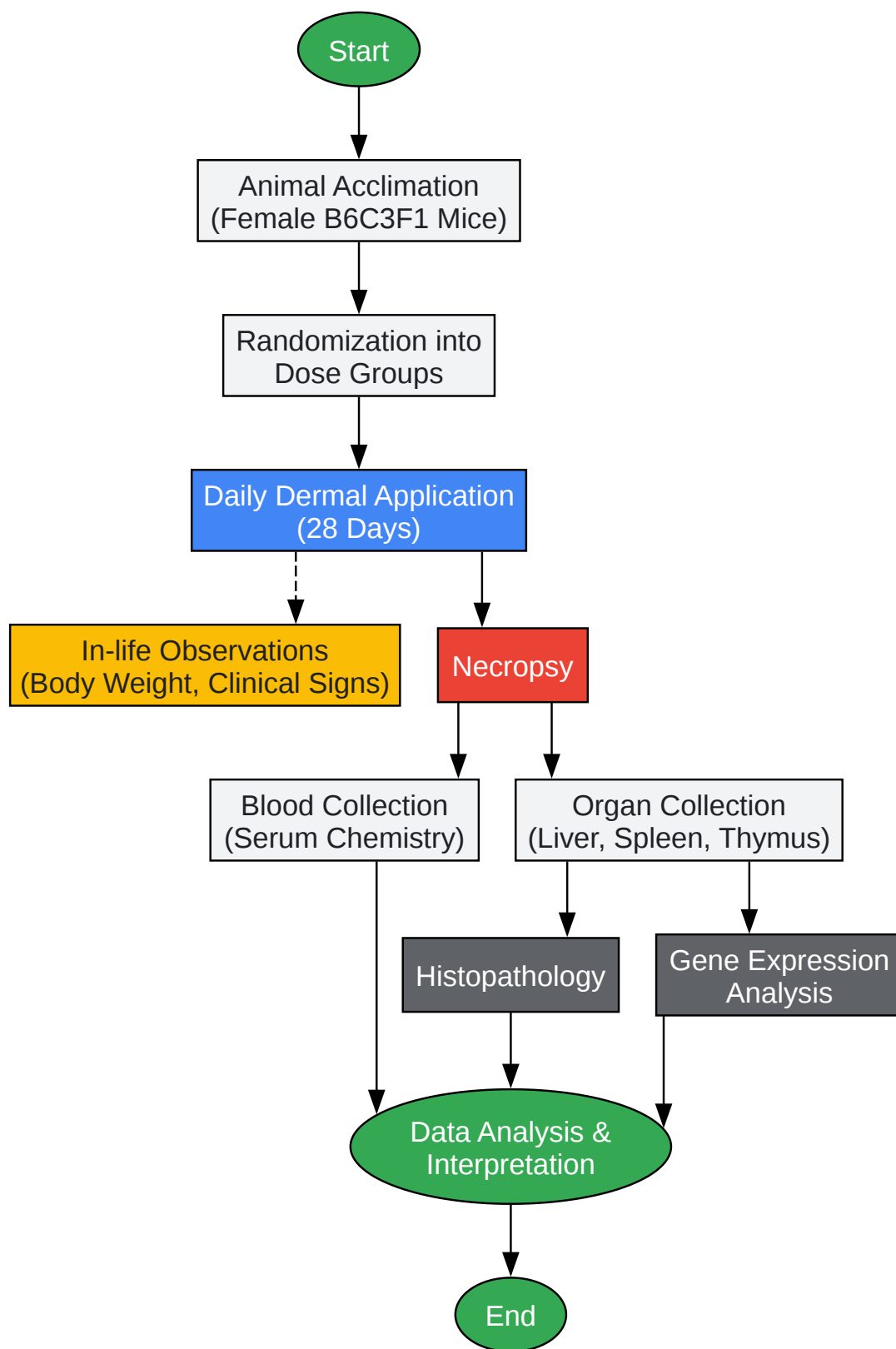
## Oxidative Stress

Exposure to both PFHpS and PFOS has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive intermediates.<sup>[13]</sup><sup>[14]</sup><sup>[15]</sup><sup>[16]</sup> This can lead to cellular damage, inflammation, and apoptosis.

*Induction of Oxidative Stress by PFHpS and PFOS.*

## Experimental Workflow for Murine Dermal Toxicity Study

The following diagram illustrates the general workflow for the comparative murine dermal toxicity study.



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*Workflow for the Murine Dermal Toxicity Study.*

## Conclusion

The available evidence indicates that both PFHpS and PFOS exhibit significant toxicity, particularly targeting the liver and immune system. While PFOS has been more extensively studied, the direct comparative data suggest that PFHpS shares many of the same toxicological properties. Notably, in the murine dermal study, PFHpS induced a more pronounced effect on spleen and thymus weights compared to PFOS at the tested concentrations. Conversely, PFOS had a more significant impact on overall body weight.

The activation of PPAR $\alpha$  and the induction of oxidative stress appear to be key molecular initiating events for the toxicity of both compounds. However, further research is critically needed to fully elucidate the toxicological profile of PFHpS, especially concerning a broader range of endpoints such as carcinogenicity, neurotoxicity, and reproductive toxicity, and to establish a more comprehensive set of quantitative toxicity values. Such data are essential for accurate risk assessment and for ensuring that replacement chemistries are indeed safer than the legacy compounds they are designed to replace.

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